2-[(2-chlorobenzoyl)amino]hexanoic acid
Description
Properties
IUPAC Name |
2-[(2-chlorobenzoyl)amino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-2-3-8-11(13(17)18)15-12(16)9-6-4-5-7-10(9)14/h4-7,11H,2-3,8H2,1H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCFIRBVJZFFBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)C1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chlorobenzoyl)amino]hexanoic acid typically involves the reaction of 2-chlorobenzoyl chloride with hexanoic acid in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an amide bond between the amino group of hexanoic acid and the carbonyl group of 2-chlorobenzoyl chloride. The reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization and chromatography are commonly used in the purification process .
Chemical Reactions Analysis
Types of Reactions
2-[(2-chlorobenzoyl)amino]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-[(2-chlorobenzoyl)amino]hexanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-chlorobenzoyl)amino]hexanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
2-(2-Ethoxy-2-oxoacetamido)benzoic Acid
- Molecular Formula: C₁₁H₁₁NO₅
- Molecular Weight : 237.21 g/mol
- Key Features :
- Comparison: Unlike the target compound, this analogue lacks a hexanoic acid chain, reducing flexibility and lipid solubility. The ethoxy-oxoacetamido group may confer different hydrogen-bonding capabilities compared to the chlorobenzoyl group.
4-Amino-2-chlorobenzoic Acid
- Molecular Formula: C₇H₆ClNO₂
- Molecular Weight : 171.57 g/mol
- Key Features: A simpler chlorinated benzoic acid with an amino group at the para position. High melting point (210–215°C), indicative of strong intermolecular interactions .
- Comparison: The absence of a hexanoic acid chain limits its solubility in nonpolar solvents compared to the target compound. The amino group may enhance reactivity in coupling reactions, whereas the target’s amide linkage provides metabolic stability.
2-[(2-Chloro-3-oxocyclohex-1-enyl)amino]benzoic Acid
- Molecular Formula: C₁₃H₁₂ClNO₃
- Molecular Weight : 265.45 g/mol
- Key Features :
- Comparison: The cyclohexenyl group introduces rigidity, contrasting with the flexible hexanoic acid chain of the target compound. Both compounds share a chlorinated aromatic system, but the target’s linear chain may improve bioavailability.
(R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic Acid
- Molecular Formula : C₁₃H₂₆BN₃O₃
- Molecular Weight : ~282.81 g/mol (calculated)
- Key Features: A boronate-containing hexanoic acid derivative designed as a potent arginase inhibitor. Demonstrated efficacy in reducing myocardial infarct size in preclinical models .
- Comparison: The borono and piperidinyl groups enable unique enzyme interactions, unlike the target’s chlorobenzoyl group. Both compounds exploit the hexanoic acid backbone for metabolic stability but differ in target specificity.
Q & A
Q. What are the key methodologies for synthesizing 2-[(2-chlorobenzoyl)amino]hexanoic acid and validating its enantiomeric purity?
- Methodological Answer : A robust approach involves using chiral auxiliaries or enantioselective intermediates. For example, Williams' diphenyloxazinone derivatives can serve as optically active glycine equivalents to establish stereochemistry early in the synthesis. Reductive amination of intermediate aldehydes with amines (e.g., piperidine derivatives) is critical for introducing substituents while maintaining enantiomeric excess (>98% ee). Enantiopurity is validated via chiral HPLC or polarimetry, complemented by and to confirm structural integrity .
Q. How is the molecular structure of this compound characterized, and what intermolecular interactions stabilize its crystal lattice?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For related hexanoic acid derivatives, SC-XRD reveals planar geometries stabilized by O–H⋯O and C–H⋯O hydrogen bonds, forming chains parallel to specific crystallographic directions (e.g., [111]). Hydrogen-bonding parameters (distance, angle) are quantified using software like SHELXTL. Additional characterization via FT-IR confirms functional groups (amide C=O stretch at ~1650 cm), while mass spectrometry (ESI-MS) verifies molecular weight .
Q. What analytical techniques are recommended for assessing the purity of this compound?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to detect melting point anomalies indicative of impurities.
- Elemental Analysis : Combustion analysis (C, H, N) to confirm stoichiometry.
- Spectroscopy : integration ratios to quantify proton environments and detect residual solvents .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reaction kinetics for esterification or acylation reactions involving this compound derivatives?
- Methodological Answer : Kinetic studies on hexanoic acid derivatives reveal rate variations due to hydrogen-bonding effects. For example, pseudo-first-order rate constants () for esterification with amino alcohols range from to , influenced by the alcohol’s ability to activate the carboxylic acid via hydrogen bonding. Transition-state modeling (e.g., seven-membered cyclic intermediates) and computational tools (DFT calculations) help rationalize rate differences. Experimental validation includes:
- Variable-Temperature Kinetics : Arrhenius plots to determine activation energies.
- Catalyst Screening : Testing metal triflates (e.g., Cu(OTf)) to enhance rates .
Q. What computational strategies are effective for predicting the binding interactions of this compound with target proteins?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations (GROMACS) are used to predict binding modes. Key steps:
- Protein Preparation : Remove water molecules, add hydrogens, and optimize protonation states (e.g., using PROPKA for pH 7.4).
- Grid Generation : Focus on active sites (e.g., Asp 181/Asp 183 in enzymes).
- Validation : Compare docking scores (ΔG) with experimental IC values.
Studies on analogous compounds show interactions with ADP-binding sites and indole-derived moieties, suggesting similar binding mechanisms for this compound .
Q. How do ionic strength and pH affect the interfacial behavior of this compound in aqueous systems?
- Methodological Answer : Adsorption dynamics are studied using vibrational sum-frequency spectroscopy (VSFS) and surface tension measurements. Key findings for hexanoic acid:
- Salt Effects : NaCl and NaSO induce salting-out, increasing interfacial concentration by 20–30%.
- pH Dependence : Protonation state (pKa ~4.8) dictates adsorption; deprotonated species (pH >5) form stable monolayers.
- Kinetic Phases : Fast initial adsorption ( min) followed by slow reorientation ( h).
These methods are applicable to study the title compound’s behavior in environmental or biological interfaces .
Tables for Key Data
Table 1: Comparison of Synthesis Approaches for Hexanoic Acid Derivatives
| Method | Key Steps | Catalysts/Reagents | Enantiomeric Excess | Reference |
|---|---|---|---|---|
| Diphenyloxazinone route | Chiral auxiliary + reductive amination | NaBH, Pd/C | >98% ee | |
| Direct acylation | Benzoyl chloride + aminohexanoic acid | DIPEA, DCM | Racemic | N/A |
Table 2: Hydrogen-Bonding Parameters in Crystal Structures
| Compound | Donor-Acceptor Pair | Distance (Å) | Angle (°) | Stabilization Role | Reference |
|---|---|---|---|---|---|
| 2-(2-Ethoxy) derivative | O–H⋯O | 2.65 | 168 | Chain formation along [111] | |
| Boronohexanoic acid | N–H⋯O | 2.89 | 155 | Layer stacking |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
